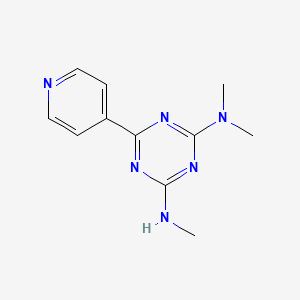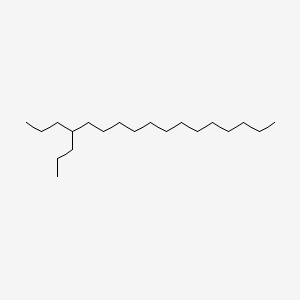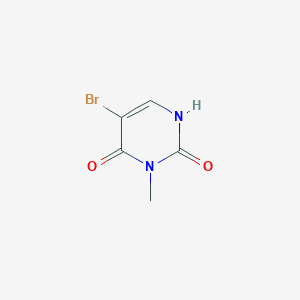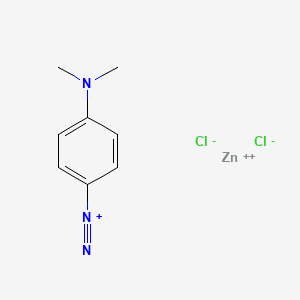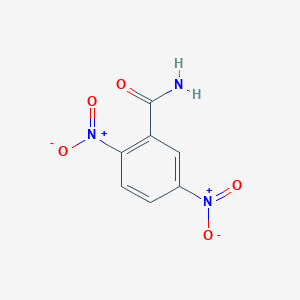![molecular formula C22H26N2O5 B14010957 3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid CAS No. 63623-59-6](/img/structure/B14010957.png)
3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-(2-phenylmethoxycarbonylaminopentanoylamino)propanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-phenylmethoxycarbonylaminopentanoylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylmethoxycarbonyl Group: This step involves the protection of an amine group using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with a phenylalanine derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Deprotection: The phenylmethoxycarbonyl group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(2-phenylmethoxycarbonylaminopentanoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Phenyl-2-(2-phenylmethoxycarbonylaminopentanoylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(2-phenylmethoxycarbonylaminopentanoylamino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: A simpler analog with similar structural features but lacking the complex amide and aromatic substitutions.
Phenylalanine derivatives: Compounds with similar amino acid backbones but different side chains.
Uniqueness
3-Phenyl-2-(2-phenylmethoxycarbonylaminopentanoylamino)propanoic acid is unique due to its combination of aromatic and aliphatic components, as well as its potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
63623-59-6 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-2-9-18(24-22(28)29-15-17-12-7-4-8-13-17)20(25)23-19(21(26)27)14-16-10-5-3-6-11-16/h3-8,10-13,18-19H,2,9,14-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) |
InChI Key |
JXLRIEAELYWLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


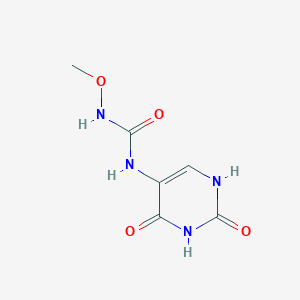
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
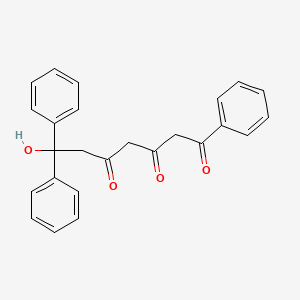
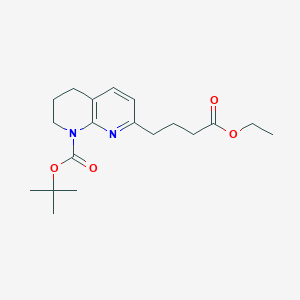

![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
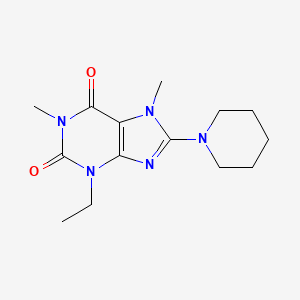
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
